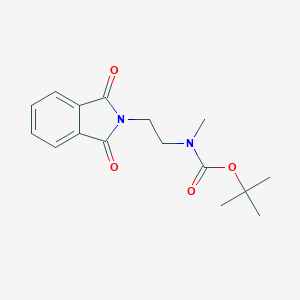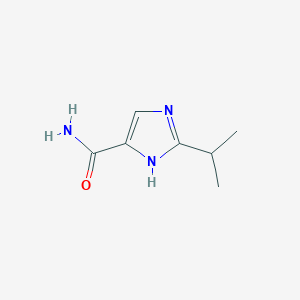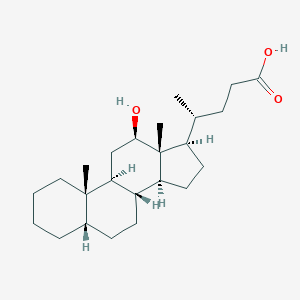
3-((Methylthio)methyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Methylthio)methyl)pyrrolidin-3-amine, also known as MTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MTMP belongs to the class of thiol-containing compounds, which are known to possess unique biological properties.
Mécanisme D'action
The exact mechanism of 3-((Methylthio)methyl)pyrrolidin-3-amine's action is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological and behavioral processes.
Effets Biochimiques Et Physiologiques
3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-((Methylthio)methyl)pyrrolidin-3-amine has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and administration of 3-((Methylthio)methyl)pyrrolidin-3-amine in laboratory experiments.
Orientations Futures
There are several future directions for research on 3-((Methylthio)methyl)pyrrolidin-3-amine, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the elucidation of its exact mechanism of action. Moreover, further studies are needed to evaluate the safety and efficacy of 3-((Methylthio)methyl)pyrrolidin-3-amine in preclinical and clinical settings. Overall, 3-((Methylthio)methyl)pyrrolidin-3-amine represents a promising candidate for the development of novel therapeutics in various fields of research.
Méthodes De Synthèse
3-((Methylthio)methyl)pyrrolidin-3-amine can be synthesized through the reaction of 3-pyrrolidinone with methylthiomethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-((Methylthio)methyl)pyrrolidin-3-amine as a white crystalline solid.
Applications De Recherche Scientifique
3-((Methylthio)methyl)pyrrolidin-3-amine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, ovarian cancer, and prostate cancer. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
125033-05-8 |
|---|---|
Nom du produit |
3-((Methylthio)methyl)pyrrolidin-3-amine |
Formule moléculaire |
C6H14N2S |
Poids moléculaire |
146.26 g/mol |
Nom IUPAC |
3-(methylsulfanylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2S/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |
Clé InChI |
ZDRJIKXMJRPFAB-UHFFFAOYSA-N |
SMILES |
CSCC1(CCNC1)N |
SMILES canonique |
CSCC1(CCNC1)N |
Synonymes |
3-Pyrrolidinamine,3-[(methylthio)methyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)




